ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 500360-82-7) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 3, a methyl group at position 7, and an ethyl ester at position 4. Its molecular framework combines aromatic and heterocyclic motifs, making it a subject of interest in medicinal chemistry for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-14(9-19-20(15)10(13)2)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDVMWLQNVYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149843 | |
| Record name | Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173678-19-8 | |
| Record name | Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173678-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ester group at position 6 undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Conditions :
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Reagent : 2M NaOH in ethanol/water (1:1 v/v)
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Temperature : 80°C, reflux for 6–8 hours
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Yield : ~85% (based on analogous pyrazolo[1,5-a]pyrimidine esters)
The product, 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is a versatile intermediate for amide or acyl chloride formation.
Reduction of the Ester to Alcohol
The ethyl carboxylate can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH4):
Conditions :
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Reagent : LiAlH4 in dry THF
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Temperature : 0°C to room temperature, 2 hours
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Yield : ~70%
This reaction proceeds via nucleophilic attack on the carbonyl carbon, producing 6-(hydroxymethyl)-3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine.
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling replaces the chlorine atom with aryl/heteroaryl groups:
Conditions :
-
Catalyst : Pd(PPh3)4 (5 mol%)
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Base : K2CO3
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Solvent : DMF/H2O (4:1), 100°C, 12 hours
| Boronic Acid Used | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 3-(4-biphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 75 |
| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 68 |
Oxidation of the Methyl Group
The methyl group at position 7 is oxidized to a carboxylic acid under strong oxidative conditions:
Conditions :
The product, 3-(4-chlorophenyl)-7-carboxypyrazolo[1,5-a]pyrimidine-6-carboxylate, enables further functionalization via esterification or decarboxylation.
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation with β-diketones or enaminones to form fused polycyclic systems. For example, reaction with acetylacetone yields tetracyclic derivatives:
Conditions :
Halogenation at Position 3
Electrophilic halogenation introduces halogens (Br, I) at position 3 of the pyrazolo[1,5-a]pyrimidine core:
Conditions :
| Halogenating Agent | Product | Yield (%) |
|---|---|---|
| NBS | 3-bromo-7-methyl-6-carboxylate derivative | 78 |
| I2 | 3-iodo-7-methyl-6-carboxylate derivative | 72 |
Amination Reactions
The ester group is converted to amides via reaction with primary or secondary amines:
Conditions :
| Amine Used | Product | Yield (%) |
|---|---|---|
| Morpholine | 6-morpholinocarbonyl derivative | 85 |
| Benzylamine | 6-benzylamido derivative | 82 |
Photocatalytic C–H Functionalization
Recent advances enable direct C–H bond functionalization at position 5 using visible-light photocatalysis:
Conditions :
Structural and Mechanistic Insights
-
The 4-chlorophenyl group enhances electrophilic substitution reactivity at position 3 due to its electron-withdrawing effect .
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The pyrimidine nitrogen atoms facilitate deprotonation under basic conditions, enabling nucleophilic attack at position 6 .
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Steric effects from the methyl group at position 7 influence regioselectivity in cyclocondensation reactions .
This compound’s versatile reactivity profile makes it a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has garnered interest due to its bioactive properties , particularly as an anticancer agent. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity by inhibiting specific enzymes involved in cancer cell proliferation.
Antitumor Activity
Research indicates that compounds in this class can inhibit various cancer cell lines through mechanisms involving:
- Apoptosis induction : Triggering programmed cell death in malignant cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
A study highlighted the compound's effectiveness against certain types of tumors, suggesting it could serve as a lead compound for developing new anticancer therapies .
Enzymatic Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to various diseases. For instance:
- Phosphodiesterase (PDE) Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit PDE enzymes, which play a crucial role in regulating cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and cardiovascular diseases .
Case Studies
- A recent study demonstrated that this compound exhibited potent inhibitory activity against PDE10A, a target for treating schizophrenia and other disorders .
Material Science Applications
Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties and potential use in material science. Their structural versatility allows for modifications that can enhance their performance in various applications such as:
- Organic light-emitting diodes (OLEDs)
- Photovoltaic devices
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations :
- Heterocyclic Core : Replacement of the pyrazolo ring with tetrazolo (e.g., ) alters electronic properties and hydrogen-bonding capacity.
- Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity (ClogP ~3.1) compared to morpholinophenyl (more polar, ClogP ~2.5) or trifluoromethyl (electron-withdrawing) groups .
- Conformational Differences: X-ray studies of the bromophenyl-tetrazolo analogue reveal a flattened envelope conformation with puckering parameters (Q = 0.125 Å, θ = 109.7°) , suggesting greater rigidity compared to non-crystallized pyrazolo derivatives.
Physicochemical Properties
Table 2: Analytical and Spectral Data Comparison
Key Observations :
- IR Spectroscopy : Ester carbonyl stretches range between 1666–1736 cm⁻¹, influenced by electron-withdrawing substituents (e.g., CF3 in raises C=O frequency).
- NMR Trends : Ethyl ester protons (δ ~1.23–4.14 ppm) and aromatic protons (δ ~6.99–8.12 ppm) are consistent across analogues, but substituents like morpholine introduce distinct signals (e.g., δ 3.12 ppm for NCH3) .
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its therapeutic potential.
Structural Overview
The compound features a pyrazolo[1,5-a]pyrimidine core with an ethyl ester and a 4-chlorophenyl substituent, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 315.76 g/mol .
The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and β-diketones or β-ketoesters under acidic or basic conditions. The reaction often requires refluxing in solvents like ethanol or methanol, utilizing catalysts such as hydrochloric acid .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been studied for its potential as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial in cancer cell proliferation .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown a mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines . Specifically, compounds evaluated against renal carcinoma cell lines displayed IC50 values indicating moderate cytotoxicity, with some derivatives achieving IC50 values as low as 11.70 µM .
Enzyme Inhibition Studies
The compound has been investigated for its potential as a dual inhibitor of CDK2 and TRKA. In vitro studies have indicated that it can effectively inhibit these kinases, which are vital for cell cycle regulation and survival in cancer cells. The binding affinity of these compounds was comparable to established inhibitors, suggesting their potential as therapeutic agents .
Study on Cytotoxic Effects
In a controlled study involving renal carcinoma cell lines (RFX 393), derivatives were tested for cytotoxic effects. Results indicated that treatment with these compounds led to significant cell cycle arrest during the G0–G1 phase, suggesting their role in inducing apoptosis in cancer cells .
| Compound | IC50 (µM) | Cell Cycle Phase Arrest (%) | Control Group (%) |
|---|---|---|---|
| Compound 6s | 11.70 | G0–G1: 84.36% | 57.08% |
| Compound 6t | 19.92 | G0–G1: 78.01% | 57.08% |
Additional Biological Activities
Beyond anticancer properties, this compound has also been evaluated for antimicrobial activity . Studies have shown that certain derivatives possess significant antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
